![molecular formula C18H14Cl2O3 B5866264 7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5866264.png)
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is a member of the phenylacetic acid derivative family of NSAIDs and is chemically related to other NSAIDs such as aspirin and ibuprofen.
Mécanisme D'action
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are proteins that play a key role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several advantages as a research tool. It is widely available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental results. Additionally, this compound may not be effective in all experimental models, and alternative NSAIDs may be more appropriate for certain types of experiments.
Orientations Futures
There are several potential future directions for research on 7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. One area of interest is the development of new formulations and delivery methods that could improve the efficacy and safety of the drug. Another area of interest is the investigation of this compound's potential therapeutic benefits in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects that could impact its use as a research tool.
Méthodes De Synthèse
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is synthesized by the condensation of 2,4-dichlorobenzyl chloride with 2-hydroxy-3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with chromic acid to form this compound.
Applications De Recherche Scientifique
7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been shown to have potential therapeutic benefits in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-11(2)18(21)23-17-8-14(5-6-15(10)17)22-9-12-3-4-13(19)7-16(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTHOTQHDQFTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)
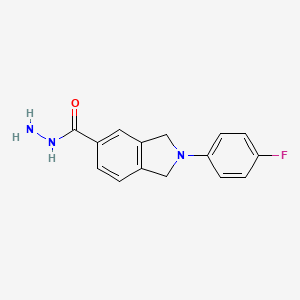
![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)
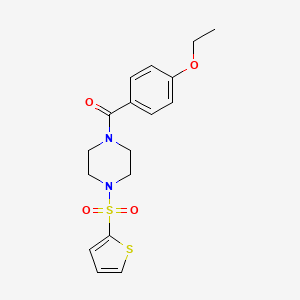
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)

![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
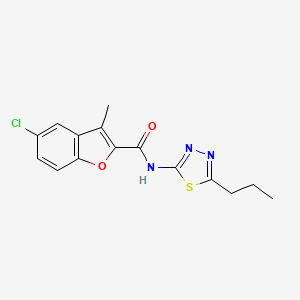

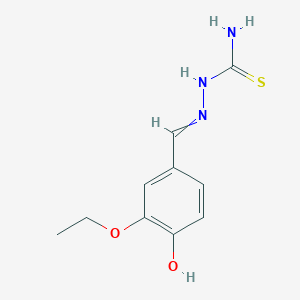
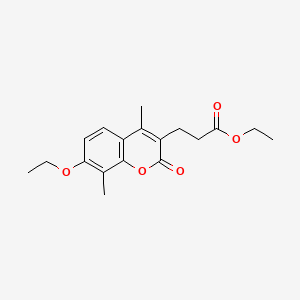
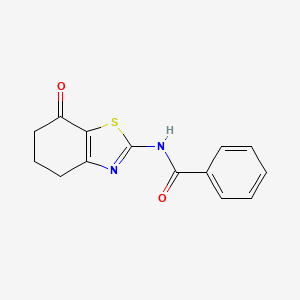
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)